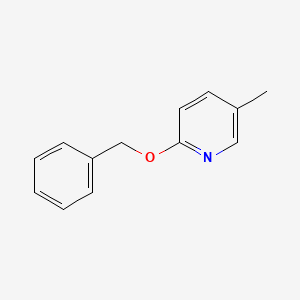

2-(Benzyloxy)-5-methylpyridine

Overview

Description

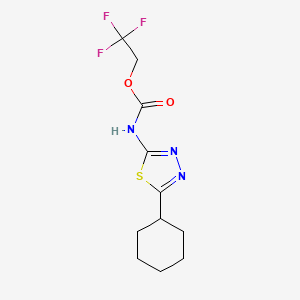

“2-(Benzyloxy)-5-methylpyridine” is an organic compound . It is used as a reagent in the synthesis of benzyl ethers and esters .

Synthesis Analysis

The synthesis of “2-(Benzyloxy)-5-methylpyridine” involves N-methylation of 2-benzyloxypyridine which delivers the active reagent in situ . It has been used in the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Molecular Structure Analysis

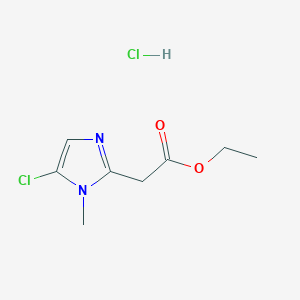

The molecular formula of “2-(Benzyloxy)-5-methylpyridine” is C12H11NO . The average mass is 185.222 Da and the monoisotopic mass is 185.084061 Da .

Chemical Reactions Analysis

“2-(Benzyloxy)-5-methylpyridine” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . It is used in the synthesis of benzyl ethers from alcohols .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-5-methylpyridine: is used as a reagent in the synthesis of benzyl ethers and esters. It acts as a mild and convenient reagent, particularly effective for substrates where other protocols may not be suitable . This compound facilitates the transfer of benzyl groups under neutral conditions, which is advantageous for complex alcohol substrates that cannot withstand basic or acidic environments.

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are essential for the temporary modification of functional groups to increase the chemical stability of a molecule during a reaction2-(Benzyloxy)-5-methylpyridine can be employed to introduce benzyl protecting groups, which are widely used due to their stability and ease of removal .

Pharmaceutical Intermediate

This compound serves as an intermediate in pharmaceutical research. It is involved in the synthesis of various pharmaceutical agents, where the benzyloxy group plays a crucial role in the molecular structure, affecting the biological activity of the final compound .

Preparation of Sequential Polypeptides

2-(Benzyloxy)-5-methylpyridine: is utilized in the preparation of sequential polypeptides. These polypeptides have applications in drug delivery systems and as scaffolds for tissue engineering .

Synthesis of Multidentate Chelating Ligands

The compound is also used in the synthesis of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions, which have applications in catalysis, material science, and medicine .

Reagent in Chemical Synthesis

As a reagent in chemical synthesis, 2-(Benzyloxy)-5-methylpyridine is involved in various chemical reactions where it can act as an electrophile or participate in substitution reactions to create complex organic molecules .

Safety and Hazards

The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

5-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNVIUZAXLTSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672920 | |

| Record name | 2-(Benzyloxy)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-methylpyridine | |

CAS RN |

92028-39-2 | |

| Record name | 2-(Benzyloxy)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)

amine hydrochloride](/img/structure/B1372065.png)

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)